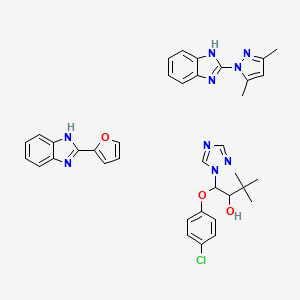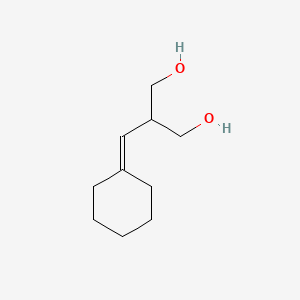![molecular formula C9H10N4O B14438369 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile CAS No. 73779-16-5](/img/structure/B14438369.png)
4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a triazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanobenzyl alcohol with a triazene derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The triazene moiety can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(1E)-3-(Carboxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile.
Reduction: 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzylamine.
Substitution: 4-[(1E)-3-(Azidomethyl)-3-methyltriaz-1-en-1-yl]benzonitrile.
Applications De Recherche Scientifique
4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological functions. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the triazene moiety, making it less reactive in certain biochemical contexts.
4-Cyanobenzyl alcohol: Similar structure but without the triazene group, limiting its applications in medicinal chemistry.
Uniqueness
4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile is unique due to the presence of both the benzonitrile and triazene groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
73779-16-5 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4-[[hydroxymethyl(methyl)amino]diazenyl]benzonitrile |
InChI |
InChI=1S/C9H10N4O/c1-13(7-14)12-11-9-4-2-8(6-10)3-5-9/h2-5,14H,7H2,1H3 |
Clé InChI |
JMWWKQWAGXVVLS-UHFFFAOYSA-N |
SMILES canonique |
CN(CO)N=NC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



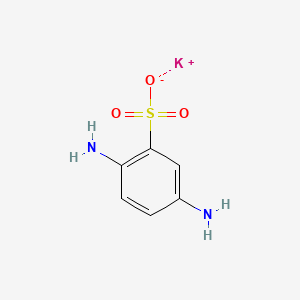

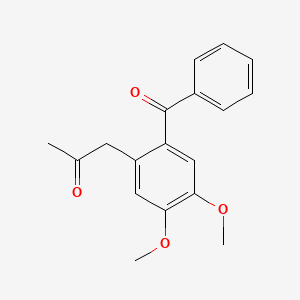
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
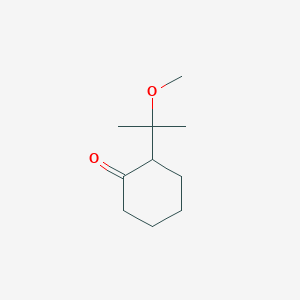
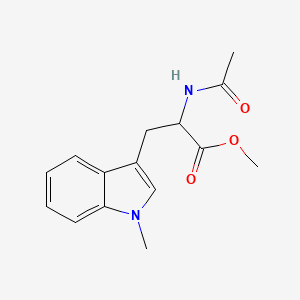
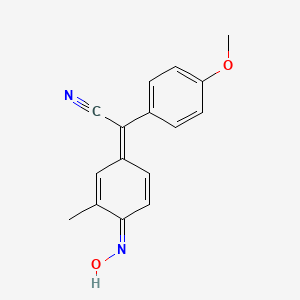

![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
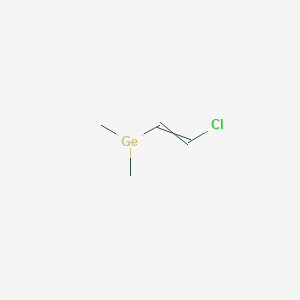
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
